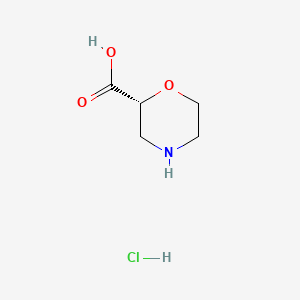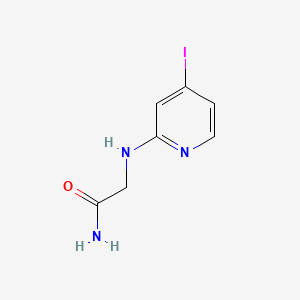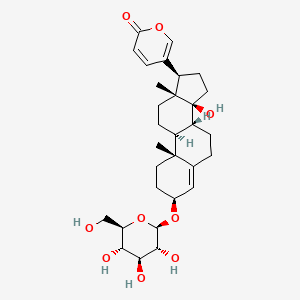![molecular formula C7H5BrN2 B578197 6-Bromoimidazo[1,5-a]pyridine CAS No. 1239880-00-2](/img/structure/B578197.png)
6-Bromoimidazo[1,5-a]pyridine
Descripción general
Descripción
6-Bromoimidazo[1,5-a]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . It is used in organic syntheses and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 6-Bromoimidazo[1,5-a]pyridine involves the cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate . After the Mizoroki–Heck reaction, the compound is subjected to a two-step reduction, followed by fluorination with NFSI and NaH .Molecular Structure Analysis
The molecular structure of 6-Bromoimidazo[1,5-a]pyridine consists of a bromine atom attached to an imidazo[1,5-a]pyridine ring . The InChI key for this compound is YLWZYCSSUYSOAW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 6-Bromoimidazo[1,5-a]pyridine are complex and involve several steps. For instance, the Mizoroki–Heck reaction is used in the synthesis of this compound . There is a fierce competition between amidation and bromination during the reaction .Physical And Chemical Properties Analysis
6-Bromoimidazo[1,5-a]pyridine is a solid compound with a melting point of 240-246 °C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Methods
Results: The derivatives exhibit versatile optical behaviors, which are essential for the functionality of optoelectronic devices .
Methods
Results: Some derivatives have demonstrated promising results in preclinical studies, indicating their potential in cancer therapy .
Methods
Results: The sensors developed using these derivatives can detect various substances with high sensitivity and selectivity .
Methods
Results: The enhanced imaging allows for a clearer and more detailed visualization of cellular components .
Methods
Results: The use of this compound in organic synthesis has led to the development of numerous novel molecules with potential applications in different fields .
Methods
Results: Some derivatives have shown significant reductions in bacterial load in animal models, suggesting their potential as therapeutic agents .
Methods
Results: Some analogues exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis .
Methods
Results: The compounds have shown potential in reducing inflammation in preclinical studies .
Methods
Results: There is evidence to suggest that these compounds can effectively inhibit certain viral diseases .
Methods
Results: The use of these derivatives in catalysis has been shown to improve the efficiency of various synthetic processes .
Methods
Results: Some derivatives have shown promising results in controlling pests without significant toxicity to non-target organisms .
Methods
Results: There is potential for these compounds to contribute to cleaner and safer environments through the degradation of harmful substances .
Methods
Results: Nanoparticles synthesized using this compound have been applied in areas such as drug delivery and electronics .
Methods
Results: The derivatives enhance the accuracy and sensitivity of analytical techniques, leading to more reliable data .
Methods
Results: Preliminary studies show that these derivatives can effectively kill cancer cells upon light activation .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Propiedades
IUPAC Name |
6-bromoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWZYCSSUYSOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732035 | |
| Record name | 6-Bromoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,5-a]pyridine | |
CAS RN |
1239880-00-2 | |
| Record name | 6-Bromoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)
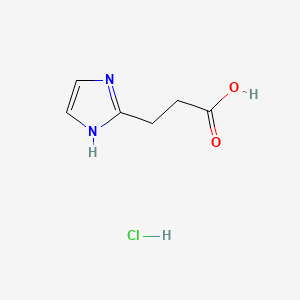
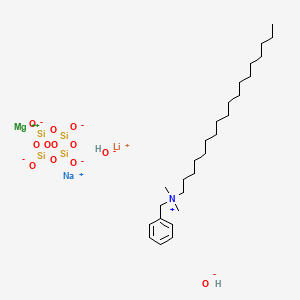
![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)
![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)
![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)
